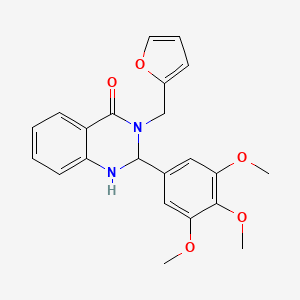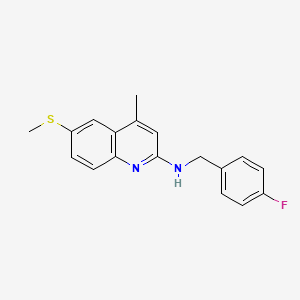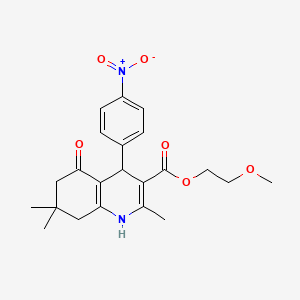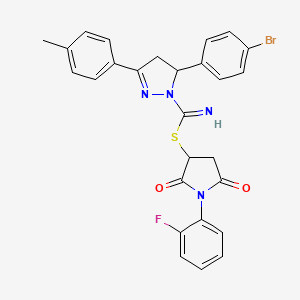
3-(2-furylmethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinones involves various strategies, including palladium-catalyzed carbonylative coupling reactions and condensations of anthranilic acids with different reagents. For instance, Lin He et al. (2014) developed a highly efficient palladium-catalyzed four-component carbonylative coupling system for the synthesis of diverse 4(3H)-quinazolinones, demonstrating the versatility and efficiency of modern synthetic methods in creating complex quinazolinone derivatives under controlled conditions (He et al., 2014). Another method involves the lithiation of quinazolinones, which allows for the introduction of various substituents into the quinazolinone core, as detailed by Keith Smith et al. (1996), providing a route to access substituted derivatives with potentially varied biological activities (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones plays a crucial role in their biological activity and chemical reactivity. Detailed analysis and characterization techniques, such as NMR, IR, and mass spectrometry, are essential for confirming the structure of synthesized quinazolinone derivatives. Studies have shown how modifications to the quinazolinone scaffold, such as the introduction of alkyl or aryl groups, can significantly influence the compound's physical and chemical properties, leading to variations in their biological activity.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that are pivotal for their functionalization and application in medicinal chemistry. The reactivity of the quinazolinone nucleus allows for the introduction of diverse functional groups, which can modulate the compound's biological activity. For example, the formation of 2-substituted derivatives through lithiation and reaction with electrophiles, as reported by Keith Smith et al. (1996), illustrates the chemical versatility of quinazolinones (Smith et al., 1996).
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-11-14(12-19(27-2)20(18)28-3)21-23-17-9-5-4-8-16(17)22(25)24(21)13-15-7-6-10-29-15/h4-12,21,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVJYCOADUHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)
![2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)



![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)
![3-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5235660.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B5235668.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)